molecular formula C17H14N2O3S B12591417 3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester CAS No. 646053-54-5

3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester

Cat. No.: B12591417
CAS No.: 646053-54-5
M. Wt: 326.4 g/mol
InChI Key: LRGYMFPBJILVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester is a complex organic compound with a unique structure that combines a pyridine ring, a sulfonic acid group, an amino group, and a phenyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester typically involves multi-step organic reactions. One common method includes the sulfonation of 2-amino-5-phenylpyridine followed by esterification with phenol. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and substituted pyridine compounds .

Scientific Research Applications

3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-5-phenyl-, phenyl ester involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds, while the amino group can participate in nucleophilic attacks. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the sulfonic acid and phenyl ester groups allows for diverse chemical modifications and interactions .

Properties

CAS No.

646053-54-5

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

phenyl 2-amino-5-phenylpyridine-3-sulfonate

InChI

InChI=1S/C17H14N2O3S/c18-17-16(23(20,21)22-15-9-5-2-6-10-15)11-14(12-19-17)13-7-3-1-4-8-13/h1-12H,(H2,18,19)

InChI Key

LRGYMFPBJILVCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)S(=O)(=O)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.